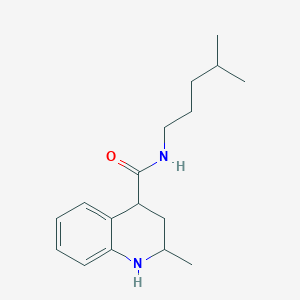
2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide, also known as THQ, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. THQ belongs to the class of quinolines, which are organic compounds that contain a nitrogen atom in the heterocyclic ring.
Scientific Research Applications
Synthesis and Chemical Properties
Niobium Pentachloride Mediated Conversion of Carboxylic Acids to Carboxamides : A practical method, involving niobium pentachloride under mild conditions, facilitates the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This method might be relevant for the synthesis of similar compounds including 2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide (Nery et al., 2003).
Asymmetric Synthesis of Hancock Alkaloids : Asymmetric syntheses of Hancock alkaloid family, which include structures based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, provide insights into the methodology that could be applied to synthesize related compounds (Davies et al., 2018).
Novel Derivatives Synthesis : The synthesis of novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, provides a framework for the creation of unique derivatives of similar compounds (Aghekyan et al., 2009).
Medical and Biological Applications
Peripheral Benzodiazepine Receptors Visualization : Research involving the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for visualization of peripheral benzodiazepine receptors indicates a possible application in medical imaging and diagnostics (Matarrese et al., 2001).
Antibiotic Properties : A study on a tetrahydroquinoline derivative from Janibacter limosus suggests potential antibiotic properties, which could be relevant for compounds like 2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide (Asolkar et al., 2004).
NMDA Receptor Antagonism : The synthesis of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives and their evaluation as in vitro antagonists at the glycine site on the NMDA receptor highlights a possible neuropharmacological application (Carling et al., 1992).
Parkinson's Disease Research : The identification of 1,2,3,4-tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline in parkinsonian and normal human brains suggests a role in neurological disorders, indicating research potential in this area (Niwa et al., 1987).
Chemical Synthesis and Characterization
Derivatives Synthesis : Studies like the synthesis of N-[2-(Dimethylamino)ethyl] Carboxamide Derivatives of Benzofuro[2,3-b]quinoline provide methods for creating diverse chemical structures that may be applied to similar compounds (Bu et al., 2000).
Chiral Aziridine-2-Carboxylates Synthesis : Research on the preparation of functionalized 3,4-dihydroisoquinolines from chiral aziridine-2-carboxylates highlights a method for synthesizing functionalized tetrahydroisoquinolines (Lee et al., 2012).
properties
IUPAC Name |
2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)7-6-10-18-17(20)15-11-13(3)19-16-9-5-4-8-14(15)16/h4-5,8-9,12-13,15,19H,6-7,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJVOMQLIUQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)NCCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

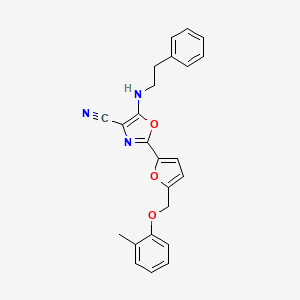
![4-[[2-[(3-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B2631236.png)
![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)
![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2631240.png)
![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)
![1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2631243.png)
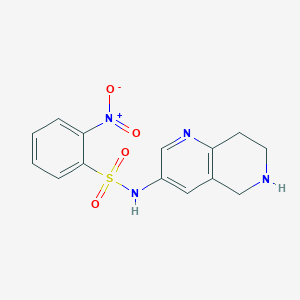
![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)
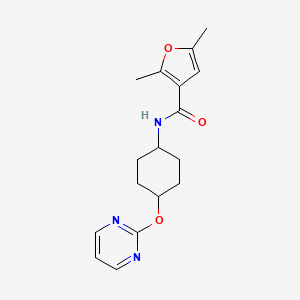
![N1-(4-chlorobenzyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2631253.png)
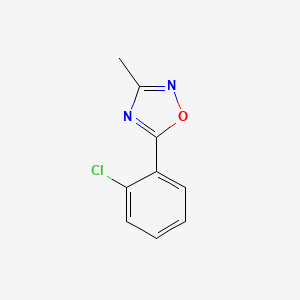
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2631258.png)